molecular formula C12H16O3 B7858199 Ethyl 2-(4-methylphenoxy)propanoate

Ethyl 2-(4-methylphenoxy)propanoate

Cat. No.: B7858199
M. Wt: 208.25 g/mol
InChI Key: SCRNPUHHVKDPRZ-UHFFFAOYSA-N
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Description

Overview of Phenoxypropanoic Acid Derivatives in Chemical Sciences

Phenoxypropanoic acid derivatives, the parent family to which aryloxypropanoate esters belong, are of significant interest primarily due to their biological activity. frontiersin.orgnih.govscielo.br A major breakthrough in agricultural science was the discovery that many of these compounds exhibit herbicidal properties. frontiersin.orgnih.govscielo.brscience.gov They are a key class of herbicides that selectively target grassy weeds. science.gov

The mechanism of action for many aryloxyphenoxypropionate (APP or 'fop') herbicides is the inhibition of the enzyme acetyl-CoA carboxylase (ACCase). frontiersin.orgscielo.brscience.gov ACCase is a critical enzyme in the biosynthesis of fatty acids in plants. scielo.brscience.govresearchgate.net By blocking this enzyme, the herbicides prevent the formation of lipids necessary for building cell membranes and for energy storage, ultimately leading to the death of susceptible grass species. scielo.br This targeted action allows for their use in controlling grass weeds in broadleaf crops. scielo.br

Examples of commercially successful aryloxyphenoxypropionate herbicides include diclofop-methyl, fenoxaprop-P-ethyl, and quizalofop-P-ethyl. science.gov The ester functional group in these molecules is crucial as it often enhances uptake by the plant, with the corresponding carboxylic acid being the active form of the inhibitor. researchgate.net

Significance of Ethyl 2-(4-methylphenoxy)propanoate within Ester Chemistry Research

This compound is a specific member of the aryloxypropanoate ester family. Its structure features a p-methyl substituent on the phenoxy ring. While this compound is commercially available, detailed academic research focusing solely on this compound is limited in publicly accessible literature.

The significance of this compound in ester chemistry research is primarily derived from its classification within the well-established group of aryloxypropanoate esters. Its structural similarity to potent herbicides suggests that it could be a subject of interest in the development of new agrochemicals. The "4-methyl" substitution on the phenyl ring is a common feature in medicinal and agricultural chemistry, often introduced to modulate biological activity and metabolic stability.

Research into compounds like this compound often involves their synthesis and evaluation of their biological effects. The synthesis of related compounds, such as Ethyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate, has been documented and typically involves the reaction of a substituted phenol (B47542) with an appropriate lactate (B86563) derivative under basic conditions. foodb.cachemicalbook.com

Below is a table summarizing the known information for this compound.

PropertyValueSource
Chemical Name This compound
CAS Number 70044-36-9 weedscience.org
Molecular Formula C12H16O3
Molecular Weight 208.25 g/mol

Further research would be necessary to fully elucidate the specific chemical properties and potential applications of this compound.

Historical Context of Aryloxypropanoates in Scientific Inquiry

The story of aryloxypropanoates is deeply rooted in the broader history of chemical weed control. The 20th century saw a shift from inorganic herbicides like sea salt and copper sulfate (B86663) to synthetic organic compounds. scielo.brbritannica.com A pivotal moment came in the 1940s with the development of phenoxyacetic acids, such as 2,4-D (2,4-dichlorophenoxyacetic acid). britannica.com These were among the first selective organic herbicides, capable of killing broadleaf weeds without harming grass crops. britannica.com

This discovery spurred further research into related chemical structures, leading to the development of aryloxyphenoxypropionate (APP) herbicides. The first of this class, diclofop-methyl, was introduced in 1978. frontiersin.orgscielo.br This new family of herbicides, often referred to as 'fops', offered a different selectivity, effectively controlling grass weeds in broadleaf crops. This was a significant advancement, as it addressed a major challenge in agriculture.

The development of APP herbicides was a result of extensive research into structure-activity relationships, where chemists systematically modified different parts of the molecule to optimize its herbicidal efficacy and crop safety. The discovery that these compounds inhibited the ACCase enzyme provided a rational basis for their mode of action and guided the design of new and improved derivatives. frontiersin.orgscielo.br This journey from the early phenoxyacetic acids to the highly specific ACCase-inhibiting aryloxypropanoates showcases the progression of scientific inquiry in the field of agrochemicals.

Compound Names Table

Common Name/Mentioned NameSystematic Name
This compoundThis compound
2,4-D(2,4-dichlorophenoxy)acetic acid
diclofop-methylmethyl 2-(4-(2,4-dichlorophenoxy)phenoxy)propanoate
fenoxaprop-P-ethylethyl (2R)-2-[4-(6-chloro-1,3-benzoxazol-2-yloxy)phenoxy]propanoate
quizalofop-P-ethylethyl (2R)-2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate
Ethyl (R)-(+)-2-(4-hydroxyphenoxy)propanoateethyl (2R)-2-(4-hydroxyphenoxy)propanoate

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(4-methylphenoxy)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-4-14-12(13)10(3)15-11-7-5-9(2)6-8-11/h5-8,10H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCRNPUHHVKDPRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC=C(C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Ethyl 2 4 Methylphenoxy Propanoate and Analogues

Esterification Pathways and Optimization Strategies for Ethyl 2-(4-methylphenoxy)propanoate

The formation of an ester from a carboxylic acid and an alcohol, known as esterification, is a fundamental transformation in organic synthesis. The synthesis of this compound from 2-(4-methylphenoxy)propanoic acid and ethanol (B145695) is a classic example of this reaction.

Acid-Catalyzed Esterification Techniques

The most common method for this transformation is the Fischer-Speier esterification, which involves heating the carboxylic acid and alcohol in the presence of a strong acid catalyst. The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of water yield the ester.

Commonly used strong mineral acids include sulfuric acid (H₂SO₄) and hydrochloric acid (HCl). asianpubs.org While effective, these homogeneous catalysts can lead to challenges in product purification and can generate acidic waste. To drive the equilibrium towards the product side, it is often necessary to remove the water formed during the reaction, for instance, through azeotropic distillation. A study on the esterification of various carboxylic acids demonstrated that using sulfuric acid in the presence of hydrogen peroxide can lead to excellent yields of up to 98% with minimal side products. asianpubs.org

Heterogeneous acid catalysts, such as macroporous polymeric acid catalysts, offer an alternative that simplifies product work-up. acs.org These solid-supported catalysts can be easily filtered off from the reaction mixture, allowing for their reuse and minimizing waste. Research has shown that such catalysts can effectively promote direct dehydrative esterification at moderate temperatures (50–80 °C) without the need for water removal, achieving high yields. acs.org

Table 1: Comparison of Acid Catalysts in Esterification
Catalyst TypeExamplesAdvantagesDisadvantages
Homogeneous Mineral AcidsH₂SO₄, HClHigh catalytic activityDifficult to separate from product, corrosive, potential for side reactions
Heterogeneous Solid AcidsPolymeric resins, zeolitesEasy separation and recycling, reduced wastePotentially lower activity than homogeneous catalysts

Novel Catalytic Approaches in Ester Synthesis

Beyond traditional acid catalysis, several novel approaches have been developed to improve the efficiency and environmental friendliness of esterification reactions. These include the use of enzyme catalysts and solid acid catalysts like supported ferric sulfate (B86663) and heteropoly acid salts. researchgate.net

For instance, ferric sulfate (Fe₂(SO₄)₃) has been shown to be an effective catalyst for the esterification of carboxylic acids. researchgate.net Supported on various materials, these catalysts can be employed in fixed-bed reactors, allowing for continuous processing. Another innovative approach involves the use of supercritical fluids as the reaction medium. google.com Esterification in supercritical carbon dioxide, for example, can offer advantages in terms of mass transfer and product separation.

Microwave-assisted synthesis has also emerged as a powerful tool to accelerate esterification reactions. researchgate.net Microwave heating can significantly reduce reaction times and improve yields compared to conventional heating methods.

Synthesis of Precursors and Intermediates

Preparation of 2-(4-Methylphenoxy)propanoic Acid

The synthesis of 2-(4-methylphenoxy)propanoic acid typically involves the reaction of p-cresol (B1678582) with a 2-halopropanoic acid or its ester, followed by hydrolysis. A common method is the Williamson ether synthesis, where the sodium salt of p-cresol (sodium p-cresoxide) is reacted with an ester of 2-chloropropanoic acid. The resulting ester is then hydrolyzed to the desired carboxylic acid.

A patent describes a method for synthesizing 2-(4-methylphenyl)propionic acid, a structurally similar compound, starting from p-xylene. google.com This multi-step process involves chlorination, cyanation, methylation, and finally hydrolysis to yield the carboxylic acid. google.com Another approach for a related compound, 2-(4-methoxyphenoxy)-propionic acid, utilizes a phase-transfer catalyst to facilitate the reaction between p-hydroxyanisole and 2-chloropropionic acid, achieving high yields in a shorter reaction time. google.com The synthesis of 2-(4-hydroxyphenoxy)propanoic acid has also been reported via the hydrolysis of 2-(4-acetoxyphenoxy)propanoic acid. prepchem.com

Table 2: Synthetic Routes to 2-Aryloxypropanoic Acids
Starting MaterialsKey Reagents/ConditionsProductReference
p-Cresol, 2-Chloropropanoic acid esterBase (e.g., NaOH), followed by hydrolysis2-(4-Methylphenoxy)propanoic acidGeneral Williamson Ether Synthesis
p-XyleneChlorination, Cyanation, Methylation, Hydrolysis2-(4-Methylphenyl)propionic acid google.com
p-Hydroxyanisole, 2-Chloropropionic acidPhase-transfer catalyst, NaOH2-(4-Methoxyphenoxy)-propionic acid google.com
2-(4-Acetoxyphenoxy)propanoic acidEthanol, HCl (catalyst)2-(4-Hydroxyphenoxy)propanoic acid prepchem.com

Stereoselective Synthesis Approaches for Chiral Derivatives

The 2-position of the propanoate moiety in this compound is a stereocenter. Therefore, the compound can exist as a pair of enantiomers. The development of stereoselective synthetic methods to obtain enantiomerically pure forms of this and related compounds is of significant interest.

One common strategy for obtaining enantiomerically pure aryloxypropanoic acids is through the use of chiral starting materials. For instance, employing an enantiomerically pure form of 2-chloropropanoic acid in the Williamson ether synthesis with p-cresol would lead to the corresponding enantiomerically enriched product.

Another approach is the stereoselective synthesis of the precursor acid itself. Research on the stereoselective synthesis of related amino acid derivatives, such as 2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid, demonstrates the use of chiral auxiliaries and stereocontrolled reactions to establish the desired stereochemistry. elsevierpure.com Similarly, the stereoselective synthesis of proline analogues has been achieved through methods like tandem Strecker-intramolecular cyclization reactions. researchgate.net These advanced synthetic strategies could potentially be adapted for the asymmetric synthesis of 2-(4-methylphenoxy)propanoic acid.

Development of Derivatization and Analog Synthesis Protocols

The core structure of this compound can be modified to generate a library of analogues with potentially different properties. Derivatization can occur at several positions, including the aromatic ring, the methyl group on the phenoxy ring, and the ester functionality.

For instance, the ester group can be readily converted to other functional groups. Hydrolysis of the ester yields the parent carboxylic acid, 2-(4-methylphenoxy)propanoic acid. google.com This acid can then be converted to a variety of other esters by reacting it with different alcohols. Furthermore, the carboxylic acid can be transformed into an acid chloride, which is a versatile intermediate for the synthesis of amides and other derivatives.

Modification of the aromatic ring can be achieved through electrophilic aromatic substitution reactions, although the directing effects of the existing substituents must be considered. The synthesis of analogues with different substitution patterns on the phenyl ring, such as 2-(4-chloro-2-methylphenoxy)propanoic acid, has been documented. guidechem.comnih.gov The synthesis of related compounds like ethyl 2-(2,4-dichloro-3-methylphenoxy)propionate has also been reported. prepchem.com

The development of synthetic protocols for analogues also includes the preparation of compounds like methyl 2-methyl-2-(4-(2-(tosyloxy)ethyl)phenyl)propanoate, which introduces a different functional group on the phenyl ring. chemicalbook.com

Synthesis of Related Phenyl Ether Derivatives

The synthesis of phenyl ether derivatives, a core structural component of this compound, is a well-established area of organic chemistry. The most common and versatile method for creating the aryl-O-alkyl bond is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by a phenoxide ion. The phenoxide is typically generated in situ by treating a phenol (B47542) with a strong base.

The general approach can be adapted to synthesize a wide array of phenyl ether derivatives. For instance, the synthesis of n-butyl phenyl ether has been achieved through a tri-liquid-phase catalysis system using sodium phenolate (B1203915) and n-butyl bromide. acs.org Another variation involves reacting phenyl acetates with alkyl halides in the presence of a crown ether and anhydrous potassium carbonate, which also yields phenyl ethers. rsc.org

A common laboratory-scale synthesis starts with the appropriate phenol, which is deprotonated to form a phenoxide. This phenoxide then acts as a nucleophile, attacking an alkyl halide. For example, the synthesis of ethyl 2-(2,4-dichloro-3-methylphenoxy)propionate, an analogue of the title compound, involves reacting 2,4-dichloro-3-methylphenol (B1680316) with an ethyl 2-halopropanoate in the presence of a base. prepchem.com The reaction proceeds by forming the phenoxide of the dichloro-methylphenol, which then displaces the halide from the ethyl propanoate derivative.

Similarly, the preparation of 2-(4-hydroxyphenoxy) ethyl propionate, another related intermediate, utilizes the reaction between hydroquinone (B1673460) (a di-phenol) and an ethyl halopropanoate. google.com The challenge in such syntheses often lies in achieving regioselectivity when multiple reactive sites are present and preventing side reactions like oxidation, especially with electron-rich phenols. google.com

The table below summarizes various synthetic approaches to phenyl ether derivatives, highlighting the diversity of reactants and conditions employed.

ProductPhenolic ReactantAlkylating AgentCatalyst/BaseSolventKey FindingsReference
n-Butyl Phenyl EtherSodium Phenolaten-Butyl BromidePoly(ethylene glycol)-600n-Heptane/WaterUtilizes tri-liquid-phase catalysis for synthesis. acs.org
General Phenyl EthersPhenyl AcetatesAlkyl HalidesAnhydrous Potassium Carbonate, Crown EtherAcetoneA one-step method from readily available phenyl acetates. rsc.org
Veratraldehyde (from Vanillin)Vanillin (as sodium salt)Methyl SulfateSodium HydroxideWaterA classic example of Williamson synthesis for phenolic compounds derived from lignin. google.com
Ethyl 2-(2,4-dichloro-3-methylphenoxy)propionate2,4-dichloro-3-methylphenolEthyl 2-bromopropanoateSodium HydroxideDiethyl Ether/WaterThe crude product is obtained after washing with aqueous NaOH and drying. prepchem.com
Ethyl 2-(4-hydroxyphenoxy) propionate2-(4-hydroxyphenoxy) propionic acidEthanolToluene (as azeotroping agent)TolueneEsterification of a pre-formed phenoxy acid. google.com

Exploration of Substituent Effects on Synthetic Accessibility

The feasibility and rate of phenyl ether synthesis are significantly influenced by the nature and position of substituents on the aromatic ring. These substituent effects are primarily a combination of inductive and resonance effects, which alter the electron density of the benzene (B151609) ring and the nucleophilicity of the corresponding phenoxide ion. ucalgary.capressbooks.pub

Inductive Effects: This refers to the transmission of charge through sigma (σ) bonds. Electronegative atoms or groups (like halogens, -NO₂, -CN, -OH) pull electron density away from the ring (electron-withdrawing inductive effect, -I), while alkyl groups donate electron density (electron-donating inductive effect, +I). pressbooks.pub

Resonance Effects: This involves the delocalization of electrons through the pi (π) system. Substituents with lone pairs (e.g., -OH, -OR, -NH₂) can donate electron density to the ring (+R effect), whereas groups with pi bonds to electronegative atoms (e.g., -NO₂, -C=O) can withdraw electron density from the ring (-R effect). libretexts.org

In the context of synthesizing compounds like this compound, the key step is the nucleophilic attack of a phenoxide on an alkyl halide. The substituent on the phenol influences the reactivity of the phenoxide intermediate.

Electron-Donating Groups (EDGs): Groups like the methyl group (-CH₃) at the para-position in 4-methylphenol (p-cresol) are activating. ucalgary.ca They increase the electron density on the ring through an inductive effect and hyperconjugation. This, in turn, increases the electron density on the phenoxide oxygen, making it a more potent nucleophile. Consequently, the reaction rate for ether formation is generally enhanced compared to unsubstituted phenol.

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) are deactivating. ucalgary.ca They pull electron density away from the aromatic ring and the phenoxide oxygen, making the phenoxide less nucleophilic and thus slowing down the rate of Williamson ether synthesis. However, these groups also increase the acidity of the parent phenol, making it easier to deprotonate. ncert.nic.in For electrophilic aromatic substitution reactions, EWGs make the ring less reactive. pressbooks.pub

The following table summarizes the general effects of different classes of substituents on the reactivity of the phenyl ring and the corresponding phenoxide in ether synthesis.

Substituent TypeExample GroupsEffect on RingEffect on Phenoxide NucleophilicityImpact on Ether Synthesis RateReference
Activating / Electron-Donating-CH₃, -OR, -NH₂Increases electron densityIncreasesGenerally increases ucalgary.calibretexts.org
Deactivating / Electron-Withdrawing-NO₂, -CN, -C(O)R, -SO₃HDecreases electron densityDecreasesGenerally decreases ucalgary.capressbooks.pub
Halogens (Deactivating)-F, -Cl, -Br, -IDecrease electron density (Inductive > Resonance)DecreasesGenerally decreases pressbooks.publibretexts.org

Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of Ethyl 2-(4-methylphenoxy)propanoate, providing unambiguous information about the carbon-hydrogen framework. Through the analysis of chemical shifts, signal multiplicities, and correlation spectra, a complete and detailed picture of the molecule's connectivity can be assembled.

Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis

Proton NMR (¹H-NMR) spectroscopy offers a detailed map of the hydrogen atoms within the this compound molecule. The predicted ¹H-NMR spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), would exhibit distinct signals corresponding to each unique proton environment. The chemical shift (δ) of each signal is indicative of the electronic environment of the protons, while the splitting pattern (multiplicity) reveals the number of neighboring protons.

The expected signals for this compound are as follows:

A triplet signal for the methyl protons (-CH₃) of the ethyl group, appearing in the upfield region. This triplet arises from the coupling with the adjacent methylene (B1212753) (-CH₂-) protons.

A quartet signal for the methylene protons (-OCH₂-) of the ethyl group, shifted further downfield compared to the methyl triplet due to the deshielding effect of the adjacent oxygen atom. The quartet pattern results from coupling with the three protons of the ethyl's methyl group.

A doublet for the methyl protons (-CH₃) of the propanoate moiety, resulting from coupling with the single proton on the chiral center.

A singlet for the methyl protons (-CH₃) attached to the aromatic ring.

A quartet or multiplet for the single proton (CH) at the chiral center of the propanoate group, which is coupled to the three protons of the adjacent methyl group.

Two distinct signals, likely doublets, for the aromatic protons. The para-substitution pattern of the phenoxy ring results in two sets of chemically equivalent protons. These are often referred to as an AA'BB' system and may appear as two doublets in many spectra.

Predicted ¹H-NMR Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Integration
Ethyl -CH₃~1.25Triplet3H
Aromatic -CH₃~2.30Singlet3H
Propanoate -CH(CH₃)-~1.60Doublet3H
Ethyl -OCH₂-~4.20Quartet2H
Propanoate -CH-~4.70Quartet1H
Aromatic Protons~6.80 and ~7.10Doublets (AA'BB')4H

Note: These are predicted values and actual experimental values may vary slightly.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis

Carbon-13 NMR (¹³C-NMR) spectroscopy provides information on the carbon skeleton of the molecule. In a proton-decoupled ¹³C-NMR spectrum of this compound, each unique carbon atom gives rise to a single peak. The chemical shift of each peak is characteristic of the carbon's hybridization and its electronic environment.

The molecule contains several distinct carbon environments:

The carbonyl carbon (C=O) of the ester group, which is highly deshielded and appears at the lowest field.

The carbons of the aromatic ring, with the oxygen-bound carbon appearing at a lower field than the others.

The chiral carbon (CH) of the propanoate group, which is also deshielded by the adjacent oxygen atom.

The methylene carbon (-OCH₂-) of the ethyl group.

The methyl carbons (-CH₃) from the ethyl, propanoate, and aromatic groups, which appear in the upfield region of the spectrum.

Predicted ¹³C-NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
Carbonyl (C=O)~173
Aromatic C-O~155
Aromatic C-CH₃~131
Aromatic CH (ortho to O)~115
Aromatic CH (meta to O)~130
Propanoate -CH-~75
Ethyl -OCH₂-~62
Aromatic -CH₃~21
Propanoate -CH(CH₃)-~18
Ethyl -CH₃~14

Note: These are predicted values and actual experimental values may vary slightly.

Advanced NMR Techniques (e.g., 2D-NMR)

To further confirm the structure of this compound, two-dimensional (2D) NMR techniques can be employed. These experiments provide correlation data that reveal connectivity between atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show cross-peaks between protons that are coupled to each other. For instance, correlations would be observed between the ethyl group's -CH₂- and -CH₃ protons, and between the propanoate's -CH- and -CH(CH₃)- protons. This confirms the proton-proton connectivities within the ethyl and propanoate fragments.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded carbon and proton atoms. This technique would definitively link each proton signal to its corresponding carbon signal. For example, it would show a cross-peak between the proton signal at ~4.20 ppm and the carbon signal at ~62 ppm, confirming their assignment to the ethyl -OCH₂- group.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For example, a correlation between the ethyl -OCH₂- protons (~4.20 ppm) and the carbonyl carbon (~173 ppm) would confirm the ester linkage.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would display a number of characteristic absorption bands corresponding to the stretching and bending vibrations of its functional groups.

C=O Stretch: A strong, sharp absorption band is expected in the region of 1730-1750 cm⁻¹, which is characteristic of the carbonyl group in an ester.

C-O Stretch: The C-O stretching vibrations of the ester and ether linkages would result in strong bands in the fingerprint region, typically between 1000-1300 cm⁻¹.

C-H Stretch: The C-H stretching vibrations of the aliphatic (ethyl and propanoate) and aromatic methyl groups would appear in the region of 2850-3000 cm⁻¹. Aromatic C-H stretches would be observed just above 3000 cm⁻¹.

Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring typically give rise to several bands of variable intensity in the 1450-1600 cm⁻¹ region.

Characteristic FT-IR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
C=O Stretch (Ester)1730 - 1750Strong, Sharp
C-H Stretch (Aliphatic)2850 - 3000Medium to Strong
C-H Stretch (Aromatic)3000 - 3100Medium
C-O Stretch (Ester & Ether)1000 - 1300Strong
C=C Stretch (Aromatic)1450 - 1600Variable

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar, symmetric vibrations.

Aromatic Ring Vibrations: The symmetric "breathing" mode of the para-substituted aromatic ring would be expected to produce a strong and sharp Raman band.

C=O Stretch: The carbonyl stretch, while strong in the IR, is often weaker in the Raman spectrum.

C-H Stretches: Aliphatic and aromatic C-H stretching vibrations are also observable in the Raman spectrum.

The combination of FT-IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule, confirming the presence of all key functional groups and contributing to its definitive structural elucidation.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For this compound, mass spectrometry provides definitive evidence of its molecular formula and key structural features.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules with minimal fragmentation, allowing for the clear observation of the molecular ion. In the positive ion mode of ESI-MS, this compound is expected to readily form a protonated molecule, [M+H]⁺, or adducts with other cations like sodium, [M+Na]⁺. Given the molecular formula C₁₂H₁₆O₃, the exact mass of the neutral molecule is 208.1099 g/mol . Therefore, the protonated molecule [C₁₂H₁₇O₃]⁺ would have a measured mass-to-charge ratio (m/z) of approximately 209.1177.

Predicted Fragmentation Pattern:

The fragmentation of the molecular ion (m/z 208) or the protonated molecule (m/z 209) would likely proceed through several key bond cleavages. The most probable fragmentations are detailed in the table below.

Predicted Fragment (m/z) Proposed Structure / Origin Notes
181[M - C₂H₅]⁺Loss of the ethyl group from the ester.
163[M - OC₂H₅]⁺Loss of the ethoxy group.
135[M - C₂H₅COO]⁺Cleavage of the ester group, retaining the 4-methylphenoxy moiety.
107[HOC₆H₄CH₃]⁺Formation of the p-cresol (B1678582) ion following rearrangement.
77[C₆H₅]⁺Phenyl cation, a common fragment in aromatic compounds.

This table is based on predicted fragmentation patterns for this compound, drawing analogies from the fragmentation of related compounds.

The observation of these characteristic fragments would provide strong evidence for the presence of the ethyl ester, the propanoate linker, and the 4-methylphenoxy group within the molecule.

X-ray Crystallography Studies for Analogs

While a specific crystal structure determination for this compound has not been reported in the surveyed literature, analysis of the crystal structures of its analogs, particularly phenoxyalkanoic acids and related aromatic esters, provides significant insight into the likely solid-state conformation, intermolecular interactions, and packing architectures.

The crystal structures of several phenoxyacetic and phenoxypropionic acid derivatives have been determined using single-crystal X-ray diffraction researchgate.netresearchgate.net. These studies reveal that the conformation of the molecule in the solid state is governed by a balance of intramolecular and intermolecular forces. For this compound, the key conformational features would be the torsion angles involving the C-O-C ether linkage and the ester group. It is anticipated that the molecule would adopt a relatively planar conformation, particularly with respect to the aromatic ring and the adjacent ether oxygen and propanoate chain, to maximize electronic delocalization and packing efficiency researchgate.net.

The crystal packing of this compound is expected to be dominated by a combination of weak intermolecular interactions, as strong hydrogen bond donors are absent. The primary interactions would likely include:

C-H···O Interactions: The carbonyl oxygen of the ester group is a potential hydrogen bond acceptor, leading to the formation of C-H···O interactions with the methyl and methylene protons of neighboring molecules. These interactions often play a crucial role in directing the packing of ester-containing compounds psu.edu.

π-π Stacking: The presence of the aromatic ring suggests the possibility of π-π stacking interactions between adjacent molecules. The substitution pattern on the ring can influence the geometry of this stacking, which can range from parallel-displaced to T-shaped arrangements cam.ac.uk.

Computational Chemistry and Theoretical Modeling of Ethyl 2 4 Methylphenoxy Propanoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure (the arrangement of electrons) of molecules. researchgate.net By calculating the electron density, DFT can determine the ground-state properties of a molecule, offering a balance between accuracy and computational cost. For Ethyl 2-(4-methylphenoxy)propanoate, DFT calculations, likely using a functional like B3LYP with a basis set such as 6-311G+(d,2p), would provide fundamental data on its geometry, stability, and electronic characteristics.

Before electronic properties can be accurately calculated, the most stable three-dimensional structure of the molecule must be determined. Geometry optimization is the process of finding the arrangement of atoms that corresponds to the lowest energy, and thus the most stable conformation.

For this compound, this process would involve systematically rotating the flexible bonds—specifically around the ether linkage, the ester group, and the ethyl chain—to map the potential energy surface. This conformational analysis would identify the global minimum (the most stable conformer) and other low-energy local minima. The resulting data, including bond lengths, bond angles, and dihedral angles of the optimized structure, are crucial for all subsequent calculations.

Illustrative Data Table: Optimized Geometrical Parameters (Hypothetical) This table illustrates the type of data that would be generated from a DFT geometry optimization. The values are not from actual calculations on the specified compound.

Parameter Bond/Angle Calculated Value (B3LYP/6-311G+(d,p))
Bond Lengths (Å) C-O (ether) 1.375
C=O (ester) 1.210
C-O (ester) 1.360
Bond Angles (˚) C-O-C (ether) 118.5
O=C-O (ester) 124.0

| Dihedral Angles (˚) | C-C-O-C | 178.5 |

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis. bldpharm.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. nih.govaimspress.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. walisongo.ac.idwolfram.com

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. wolfram.com

A small HOMO-LUMO gap suggests the molecule is more reactive, more polarizable, and prone to intramolecular charge transfer. walisongo.ac.id

For this compound, analysis would reveal the energy values of these orbitals and their distribution across the molecule. The HOMO is expected to be localized on the electron-rich p-cresol (B1678582) ring, while the LUMO might be distributed around the electron-withdrawing propanoate ester group. This information helps predict how the molecule would interact with other chemical species.

Illustrative Data Table: FMO Properties (Hypothetical)

Parameter Energy (eV)
EHOMO -6.58
ELUMO -0.95

| Energy Gap (ΔE) | 5.63 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule, translating complex wavefunctions into the familiar language of Lewis structures (bonds, lone pairs). scienceopen.comresearchgate.net This method investigates charge delocalization and the interactions between filled (donor) and empty (acceptor) orbitals.

Illustrative Data Table: NBO Analysis - Second-Order Perturbation Energy (Hypothetical) This table shows hypothetical significant donor-acceptor interactions. LP denotes a lone pair and σ denotes an anti-bonding orbital.*

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol)
LP (Oether) σ* (Cring-Calpha) 5.2

A Molecular Electrostatic Potential (MEP) map is a color-coded, 3D visualization of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting chemical reactivity, intermolecular interactions, and the sites for electrophilic and nucleophilic attack. aimspress.comwalisongo.ac.id

The color scheme typically denotes:

Red: Regions of most negative potential, rich in electrons. These are favorable sites for electrophilic attack (interaction with positive species). scienceopen.com

Blue: Regions of most positive potential, electron-poor. These are favorable sites for nucleophilic attack (interaction with negative species). scienceopen.com

Green/Yellow: Regions of near-zero or intermediate potential.

For this compound, the MEP map would likely show negative potential (red/yellow) concentrated around the electronegative oxygen atoms of the ether and carbonyl groups, identifying them as hydrogen bond acceptors and sites for electrophilic interaction. prepchem.com Positive potential (blue) would be expected around the hydrogen atoms, particularly those on the methyl and ethyl groups. walisongo.ac.id

Molecular Dynamics (MD) Simulations

While DFT calculations describe a static, minimum-energy state, molecules are dynamic systems. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into conformational changes, flexibility, and interactions with a solvent or a biological receptor. wolfram.com

An MD simulation of this compound, typically run for a duration of nanoseconds, would involve placing the molecule in a simulated environment (e.g., a box of water molecules) and solving Newton's equations of motion for each atom. The resulting trajectory would reveal the molecule's stable and transient conformations, the flexibility of its side chains, and how it forms hydrogen bonds or other interactions with its surroundings.

In silico Screening and Ligand-Protein Interaction Studies

In silico methods, particularly molecular docking, are used to predict the binding orientation and affinity of a small molecule (a ligand) within the active site of a target protein. This approach is fundamental in drug discovery and for understanding the mechanism of action of bioactive compounds.

If this compound were being investigated as a potential bioactive agent (e.g., as an herbicide or a therapeutic), molecular docking would be used to screen it against relevant protein targets. The simulation would attempt to fit the molecule into the protein's binding pocket, scoring the different poses based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic compatibility. The results, often expressed as a binding energy or docking score, indicate the strength of the interaction. Lower binding energies typically suggest a more favorable interaction. Such studies could reveal, for example, which amino acid residues in the protein's active site are critical for binding the ligand.

Molecular Docking Investigations with Biological Receptors (e.g., Juvenile Hormone Binding Protein)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. frontiersin.org This method is widely used to understand the interactions between a small molecule (ligand) and a biological macromolecule (receptor), such as a protein. While specific molecular docking studies of this compound with Juvenile Hormone Binding Protein (JHBP) are not extensively documented in publicly available literature, the methodology can be understood from studies on structurally related aryloxyphenoxypropionate (APP) herbicides with other receptors. nih.gov

APP herbicides are known to act as inhibitors of acetyl-CoA carboxylase (ACCase), a critical enzyme in fatty acid synthesis in plants. mdpi.com Molecular docking studies on other APP herbicides with ACCase have revealed key interactions responsible for their inhibitory activity. frontiersin.orgmdpi.com Similarly, the interaction of APP herbicides with other biological receptors, such as the zebrafish estrogen receptor α (ERα), has been investigated to understand their potential endocrine-disrupting effects. nih.gov

A typical molecular docking workflow for this compound with a receptor like JHBP would involve the following steps:

Preparation of the Receptor and Ligand: The three-dimensional structure of the receptor protein, if not experimentally determined, can be generated using homology modeling. nih.gov The structure of this compound would be built and optimized to its lowest energy conformation.

Docking Simulation: Using software like AutoDock or Discovery Studio, the ligand is placed in the binding site of the receptor, and various conformations and orientations are sampled. doi.org A scoring function is used to estimate the binding affinity for each pose.

Analysis of Interactions: The resulting docked poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. nih.gov For instance, in studies with zebrafish ERα, van der Waals forces and electrostatic forces were found to be the main drivers for the binding of APP herbicides. nih.gov

These computational models are invaluable for predicting the binding mode and affinity of compounds like this compound to various biological targets, thereby guiding the design of more potent and selective molecules.

Parameter Description Software Example
Receptor ModelingGeneration of 3D protein structureHomology Modeling nih.gov
Ligand Preparation3D structure generation and energy minimizationSYBYL doi.org
Docking AlgorithmPredicts ligand conformation in the binding siteAutoDock, CDOCKER doi.org
Scoring FunctionEstimates binding affinityVarious integrated functions
Interaction AnalysisIdentifies key stabilizing forcesDiscovery Studio doi.org

Enantiomer Recognition Mechanisms in Asymmetric Reactions

This compound possesses a chiral center at the C2 position of the propanoate moiety, meaning it can exist as two non-superimposable mirror images, or enantiomers. The biological activity of such chiral compounds is often enantiomer-specific, with one enantiomer exhibiting significantly higher activity than the other. Understanding the mechanisms of enantiomer recognition is crucial for the development of stereoselective syntheses and for elucidating the mode of action at a molecular level.

Computational chemistry offers powerful tools to investigate enantiomer recognition. acs.org These methods typically involve modeling the interaction between the enantiomers and a chiral selector, which can be a chiral catalyst, a chiral stationary phase in chromatography, or a biological receptor. The key principle is to calculate the energy difference between the two diastereomeric complexes formed between each enantiomer and the chiral selector. acs.org

The general computational approach to studying enantiomer recognition includes:

Conformational Analysis: Determining the most stable conformations of the individual enantiomers and the chiral selector.

Complex Formation: Modeling the formation of the diastereomeric complexes. This often involves a systematic search of possible interaction geometries.

Energy Calculations: Using quantum mechanics or molecular mechanics methods to calculate the interaction energies of the complexes. The difference in energy (ΔΔE) between the two diastereomeric complexes provides insight into the degree of chiral discrimination.

Analysis of Noncovalent Interactions: Identifying the specific noncovalent interactions, such as hydrogen bonds, π-π stacking, and steric repulsion, that are responsible for the differential stabilization of the two complexes. acs.org The "three-point interaction model" is a classic concept in this context, suggesting that at least three points of interaction are necessary for chiral recognition. mdpi.com

Computational Method Purpose in Enantiomer Recognition
Molecular Mechanics (MM)Rapid calculation of geometries and energies of large systems.
Quantum Mechanics (QM)Accurate calculation of electronic structure and interaction energies.
Density Functional Theory (DFT)A popular QM method for balancing accuracy and computational cost.
Molecular Dynamics (MD)Simulates the dynamic behavior of the complexes over time.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Related Compounds

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. mst.dk These models are based on the principle that the activity of a chemical is a function of its molecular structure and physicochemical properties. QSAR is a widely used tool in drug discovery, toxicology, and environmental science to predict the activity of new compounds and to understand the structural requirements for a desired biological effect. acs.orgmst.dk

While a specific QSAR model for this compound was not found in the surveyed literature, numerous QSAR studies have been conducted on related classes of compounds, such as pesticides and herbicides. mst.dknih.gov These studies provide insights into the types of molecular descriptors that are likely to be important for the herbicidal activity of phenoxypropanoates.

The development of a QSAR model typically involves the following steps:

Data Collection: A dataset of compounds with known biological activities (e.g., herbicidal potency) is compiled.

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These can include constitutional, topological, geometric, and electronic descriptors.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like neural networks, are used to build a mathematical equation that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques.

In QSAR studies of pesticides, important descriptors have been found to include those related to:

Lipophilicity (logP): The partitioning of a compound between an oily and an aqueous phase, which influences its uptake and transport. nih.gov

Electronic Properties: Parameters like dipole moment and the energy of molecular orbitals (HOMO and LUMO) can be crucial. nih.gov

Molecular Shape and Size: Steric factors that affect how the molecule fits into a receptor's binding site. nih.gov

Hydrogen Bonding Capacity: The ability to form hydrogen bonds, which is often critical for ligand-receptor interactions. nih.gov

A QSAR model for phenoxypropanoate herbicides would likely incorporate a combination of these descriptor types to predict their herbicidal efficacy. Such models are valuable for prioritizing the synthesis of new analogues with potentially improved activity.

Descriptor Type Example Relevance to Biological Activity
LipophilicitylogPMembrane permeability, transport
ElectronicDipole moment, HOMO/LUMO energiesReactivity, binding interactions
Steric/TopologicalMolecular weight, connectivity indicesMolecular size and shape, receptor fit
H-BondingNumber of H-bond donors/acceptorsSpecific interactions with the target protein

Structure Activity Relationship Sar Studies and Molecular Design

Impact of Aromatic Substituents on Biological Potency

The nature, position, and number of substituents on the aromatic ring of phenoxypropanoate herbicides significantly influence their biological activity. For Ethyl 2-(4-methylphenoxy)propanoate, the key substituent is a methyl group at the para-position (position 4) of the phenyl ring.

Research comparing different substituents reveals clear trends in herbicidal efficacy. For instance, the substitution pattern on the phenyl ring is a primary determinant of the molecule's herbicidal properties. Studies on related phenoxy acid derivatives have shown that both the type of substituent and its location are critical. The presence of a methyl group, as in the case of MCPA (2-methyl-4-chlorophenoxyacetic acid), a related phenoxy herbicide, results in different biological effects compared to a simple chlorine atom in the same position. mdpi.com The introduction of a methyl group can alter the electronic distribution and steric profile of the molecule, affecting how it binds to the target enzyme. mdpi.com

Furthermore, the number of substituents on the aromatic ring also modulates activity. It has been observed in related chlorophenoxy acids that increasing the number of chlorine atoms can sometimes reduce certain biological effects, such as the capacity to induce lipid peroxidation. mdpi.com This highlights a delicate balance where the electronic and steric properties conferred by the substituents must be optimized for potent herbicidal action. The 4-methyl group in this compound is a key feature that defines its specific activity profile within this class of herbicides.

Table 1: Influence of Aromatic Ring Substituents on the Biological Activity of Phenoxy Herbicides This table provides a generalized summary based on findings from the broader class of phenoxy herbicides.

Substituent Type Position General Impact on Activity Reference
Methyl Group Para (4-position) Defines specific herbicidal activity and target interaction. mdpi.com
Chlorine Atom Varies Strongly influences herbicidal potency; activity is dependent on position. mdpi.com
Multiple Chlorine Atoms Varies Can increase or decrease specific biological effects depending on the pattern. researchgate.net

Role of Ester Moiety Modifications in Activity Modulation

Modification of this ester group can modulate activity by altering physicochemical properties such as lipophilicity, which in turn affects the rate of penetration through the plant cuticle. For example, changing the alcohol portion of the ester (e.g., from methyl to ethyl to butyl) can change the molecule's solubility and volatility, influencing how it is absorbed by the weed.

Studies on other fatty acid-based herbicides have demonstrated how substantial modifications to the ester group can impact performance. For instance, creating a much larger ester, such as a methyl-capped polyethylene (B3416737) glycol ester (PA-MPEG), results in a molecule with different penetration characteristics that may require formulation with adjuvants to enhance cuticular permeability and boost efficacy. mdpi.com This illustrates that the ester is not merely a placeholder but an active modulator of the herbicide's bioavailability. The ethyl group in this compound represents a balance, providing sufficient lipophilicity for uptake without being so large as to hinder movement within the plant.

Table 2: Effect of Ester Moiety on Herbicide Properties

Ester/Functional Group Key Property Influenced Consequence for Activity Reference
Ethyl Ester Lipophilicity & Absorption Enhances penetration through the plant cuticle compared to the free acid. eagri.org
Methyl Ester Lipophilicity & Volatility Generally provides good activity, often used in commercial formulations. awsjournal.org
Butyl Ester Higher Lipophilicity May alter absorption rates and translocation within the plant. mdpi.com
Large Glycol Esters Molecular Size & Polarity Significantly reduces cuticular mobility, may require adjuvants. mdpi.com

Chirality and Stereoisomeric Influence on Bioactivity

A critical aspect of the structure of this compound is the presence of a chiral center at the alpha-carbon of the propanoate group. This results in two stereoisomers, or enantiomers: the (R)-enantiomer and the (S)-enantiomer. For aryloxyphenoxypropionate herbicides, the herbicidal activity is almost exclusively associated with the (R)-enantiomer.

This enantiospecificity is a direct consequence of the three-dimensional structure of the target enzyme, ACCase. The enzyme's active site is itself chiral and acts as a stereospecific binding pocket, accommodating the (R)-enantiomer far more effectively than the (S)-enantiomer. The precise fit of the (R)-isomer allows for potent inhibition of the enzyme, leading to the disruption of fatty acid synthesis and subsequent plant death. The (S)-isomer, being a poor fit, is typically hundreds or even thousands of times less active.

Detailed molecular studies on enzymes that degrade these herbicides, such as (R)- and (S)-specific dioxygenases (RdpA and SdpA), have provided insight into this molecular recognition. nih.gov Specific amino acid residues within the enzyme's active site are responsible for selecting one enantiomer over the other. For example, studies have shown that residues like Phenylalanine in one enzyme and Glutamic acid in another can act as "gatekeepers," sterically hindering the binding of the incorrect enantiomer while allowing the correct one to dock. nih.gov This biological selection means that producing the pure (R)-enantiomer (an "enantiopure" product) can provide the same level of weed control at a lower application rate compared to a racemic mixture containing both isomers.

Table 3: Bioactivity of (R) and (S) Enantiomers of Phenoxypropanoates

Enantiomer Binding to Target Enzyme (ACCase) Herbicidal Activity Reference
(R)-enantiomer Strong and effective binding High (biologically active isomer) nih.gov
(S)-enantiomer Weak or no significant binding Very low to negligible nih.govnih.gov

Design Principles for Enhanced Bioactivity and Selectivity

The development of effective and selective herbicides like this compound is guided by several key design principles derived from extensive SAR studies. These principles aim to maximize potency against target weeds while minimizing damage to crops.

Stereochemical Purity: The most crucial design principle for this class of herbicides is the use of the herbicidally active (R)-enantiomer. nih.gov Formulating products with only the (R)-isomer enhances efficiency, reduces the total amount of chemical released into the environment, and lowers the metabolic load on non-target organisms.

Optimal Aromatic Substitution: The choice of substituent on the aromatic ring is vital for tuning activity. The 4-methyl group is an effective choice, but other substitutions can be used to create different herbicides in the same family. The goal is to optimize the electronic and steric profile of the ring to ensure tight binding to the ACCase enzyme of the target weed species. mdpi.com

Ester Moiety Optimization: The ester group must be designed to facilitate efficient absorption and translocation. An ethyl or methyl ester often provides a good balance of lipophilicity and water solubility for effective uptake through leaf cuticles. eagri.orgawsjournal.org The design must ensure that the ester is readily hydrolyzed within the plant cell to release the active acid form.

Achieving Selectivity: A primary goal is to achieve selectivity between susceptible grass weeds and tolerant broadleaf crops or certain cereal crops. awsjournal.orgwiserpub.com This selectivity often arises from metabolic differences between species. Tolerant plants can rapidly metabolize and detoxify the herbicide before it reaches toxic concentrations at the target site. Herbicide design can exploit these metabolic pathways. For example, modifying the structure might make it a better substrate for a detoxification enzyme present in a crop but absent in a weed. wiserpub.comscielo.br

By integrating these principles, chemists can design molecules with enhanced potency, greater crop safety, and a more favorable environmental profile.

Biological Activity and Mechanistic Insights Excluding Clinical Human Data and Safety Profiles

Insect Growth Regulation (IGR) Activity and Juvenile Hormone Mimicry

Ethyl 2-(4-methylphenoxy)propanoate has been investigated for its effects on insect development, demonstrating activities analogous to insect juvenile hormones.

The greater wax moth, Galleria mellonella, is a significant pest in apiculture, causing damage to beehives and stored wax combs. nih.govmdpi.com Due to its impact, it is often used as a model organism in insect-related research. nih.gov Studies have explored the use of various chemical agents to control G. mellonella populations. For instance, research has shown that certain plant growth regulators, like Indole-3-acetic acid (IAA), can exhibit insecticidal activity against G. mellonella larvae and adults at high concentrations, though they may not be effective enough to be recommended as a control agent. Other research has focused on the immunotoxic effects of compounds like 2-octenoic acid on G. mellonella larvae, suggesting its potential as an insecticide. nih.gov

In the context of juvenile hormone mimics, a study on substituted phenyl ether derivatives found that a related compound, ethyl 2-[2-(4-methylphenoxy)aminoacetyl]-3-phenyl-propanoate, demonstrated significant activity against the fifth larval instar of G. mellonella. nih.gov This compound showed insect growth regulating (IGR) activity at low concentrations, with LC50 and LC90 values of 0.11 mg/mL and 0.56 mg/mL, respectively. nih.gov This highlights the potential of phenoxypropanoate structures in disrupting the life cycle of this pest.

Juvenile hormone analogues (JHAs) are compounds that mimic the action of natural juvenile hormones (JH) in insects. JH plays a crucial role in regulating development, metamorphosis, and reproduction. scispace.comresearchgate.net JHAs disrupt these processes, often by preventing the transition from the larval to the pupal stage, leading to the formation of non-viable intermediates or by inducing supernumerary larval molts. nih.govnih.gov

The application of JHAs at specific stages of insect development is critical for their effectiveness. nih.gov For instance, in many insects, applying JHAs during the final larval instar interferes with metamorphosis. nih.gov The molecular mechanism involves the modulation of gene expression. For example, in the red flour beetle, Tribolium castaneum, the application of JHAs led to the downregulation of the transcription factor Broad and the upregulation of other genes involved in the action of the molting hormone, 20-hydroxyecdysone. nih.gov Similarly, in Heliothis virescens, the JHA methoprene (B1676399) was found to affect the expression of ecdysone (B1671078) receptor (EcR) and ultraspiracle (USP) genes, which are key to metamorphosis. nih.gov

Juvenile hormones are transported in the insect hemolymph by juvenile hormone-binding proteins (JHBPs). researchgate.net These proteins protect the lipophilic JH from degradation and facilitate its transport to target tissues. The interaction between JHAs and JHBPs is a key aspect of their mode of action.

In silico screening of substituted phenyl ether derivatives, including a compound structurally related to this compound, has been performed against the W-cavity of the juvenile hormone-binding protein of G. mellonella. nih.gov This suggests that these compounds may exert their juvenile hormone-mimicking effects by binding to JHBP. Furthermore, research on the mosquito Aedes aegypti has provided direct evidence that a mosquito juvenile hormone-binding protein (mJHBP) is essential for regulating innate immune responses and the development of blood cells (hemocytes). nih.govnih.gov This indicates that the interaction with JHBPs can have broader physiological consequences beyond developmental regulation.

Potential in Agrochemical Research

The structural features of this compound are shared with a class of well-known agrochemicals, suggesting its potential utility in this field.

Mecoprop-P is a selective, hormone-type phenoxy herbicide used for the post-emergence control of broadleaf weeds in turf, golf courses, and cereals. tlhort.comorst.eduherts.ac.ukojcompagnie.com It acts as a systemic plant growth regulator, mimicking the plant hormone auxin and causing uncontrolled growth in susceptible weeds. wikipedia.org Mecoprop (B166265) exists as two stereoisomers, with the (R)-(+)-enantiomer, Mecoprop-P, being the herbicidally active form. orst.eduwikipedia.org It is often formulated in combination with other herbicides like 2,4-D, dicamba, and MCPA to broaden the spectrum of controlled weeds. wikipedia.org

The aryloxyphenoxypropionate (APP) family of compounds, which includes structural analogs of this compound, are known for their herbicidal properties. evitachem.com These herbicides typically target and inhibit the enzyme acetyl-coenzyme A carboxylase (ACCase) in monocot plants, which is crucial for fatty acid biosynthesis, ultimately leading to plant death. evitachem.com

Research into phenoxypropanoate herbicides also involves understanding their selective bioactivity. For instance, studies have examined the tolerance of certain soil microorganisms to these herbicides. One study found that Klebsiella sp. strain PS19, a phosphate-solubilizing bacterium, could tolerate high concentrations of herbicides like quizalafop-p-ethyl and clodinafop. nih.gov While higher concentrations of the herbicides decreased the plant growth-promoting activities of the bacteria, they did not completely inhibit them. nih.gov This suggests that it may be possible to use such bacteria to support crop growth in soils treated with these types of herbicides. nih.gov This area of research is crucial for developing integrated pest and weed management strategies that are both effective and environmentally considerate.

Exploration of Other Biological Targets and Pathways

Beyond its primary applications, the core structure of this compound offers a scaffold for investigating interactions with a range of biological targets. Researchers have explored analogues of this compound for their potential to modulate cellular receptors, inhibit key enzymes, and combat microbial growth.

Potential for Receptor Agonism/Antagonism Research (e.g., GPR120)

G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a significant therapeutic target for metabolic conditions such as type 2 diabetes. nih.gov This receptor is activated by long-chain fatty acids and plays a crucial role in stimulating the secretion of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) that enhances glucose-dependent insulin (B600854) release. nii.ac.jp The activation of GPR120 is also associated with anti-inflammatory effects. nih.gov

While direct research on this compound as a GPR120 agonist or antagonist is not available, studies on structurally similar molecules, such as phenylpropanoic acid and phenoxyacetic acid derivatives, have shown promise. For instance, research into novel GPR120 agonists has demonstrated that substituting the β-position carbon atom of a phenylpropionic acid with an oxygen atom, creating a phenoxyacetic acid derivative, can retain GPR120 agonistic activity. nii.ac.jp This suggests that the phenoxy aspect of this compound's structure is compatible with GPR120 binding.

Further investigations into a series of phenylpropanoic acid derivatives have identified potent GPR120 agonists. nih.gov These findings underscore the potential of the broader class of phenoxypropanoates and their analogues as modulators of GPR120, warranting further investigation into the specific activity of this compound.

Table 1: GPR120 Agonist Activity of Analogue Structures

Compound Class Structural Relevance to this compound Observed GPR120 Activity Reference
Phenylpropanoic Acid Derivatives Core structural similarity Potent agonism identified in various derivatives. nih.gov

Enzyme Inhibition Studies (e.g., Aldose Reductase)

Aldose reductase is a critical enzyme in the polyol pathway, which converts glucose to sorbitol. nih.gov Under hyperglycemic conditions, the increased activity of this enzyme is implicated in the development of diabetic complications. Consequently, the inhibition of aldose reductase is a key area of therapeutic research. nih.gov

Direct studies on the aldose reductase inhibitory activity of this compound are lacking. However, research on other carboxylic acid derivatives has provided insights into the structural requirements for inhibition. A planar aromatic structure combined with a carboxylic acid or another acidic proton appears to be a crucial feature for many aldose reductase inhibitors. nih.gov

One study on (Z)-3-phenyl-2-benzoylpropenoic acid derivatives identified potent inhibitors of rat lens aldose reductase. Notably, the compound (Z)-3-(3,4-dihydroxyphenyl)-2-(4-methylbenzoyl)propenoic acid, which shares a 4-methylbenzoyl moiety, exhibited significant inhibitory activity with an IC50 of 0.49μM. nih.gov This highlights that the methyl-substituted phenyl group, present in this compound, can be a component of potent aldose reductase inhibitors. The ester group in this compound could potentially be hydrolyzed in vivo to the corresponding carboxylic acid, which would then possess the key acidic moiety for potential aldose reductase inhibition.

Table 2: Aldose Reductase Inhibitory Activity of a Structurally Related Compound

Compound Structural Feature related to this compound IC50 (μM) Reference

Antimicrobial Research of Analogues

The search for novel antimicrobial agents is a continuous effort in medicinal chemistry. Analogues of this compound have been synthesized and evaluated for their antimicrobial properties.

A study focused on the synthesis of novel substituted ethyl 2-(quinolin-4-yl)-propanoates, which are structural analogues, revealed promising antimicrobial activity. These compounds were tested against a panel of microorganisms and showed notable activity, particularly against two strains of Helicobacter pylori. The research suggests that these compounds likely act on an intracellular target, as no membrane damage was observed.

Another area of research has explored the antimicrobial properties of 2-((4-ethylphenoxy)methyl)benzoylthioureas. These compounds, which feature a phenoxy-based core similar to this compound, were active at low concentrations against both Gram-positive and Gram-negative bacteria, as well as fungi. The study found that the level of antimicrobial activity was influenced by the substituents on the phenyl group.

These findings indicate that the phenoxypropanoate scaffold and its variations can serve as a basis for the development of new antimicrobial agents.

Table 3: Antimicrobial Activity of this compound Analogues

Analogue Class Target Organisms Key Findings Reference
Substituted ethyl 2-(quinolin-4-yl)-propanoates Various microorganisms, including Helicobacter pylori Potent activity against H. pylori with a likely intracellular target.

Environmental Fate and Degradation Mechanisms

Abiotic Degradation Pathways (e.g., hydrolysis, photolysis)

Abiotic degradation involves the breakdown of a chemical through non-biological processes, primarily hydrolysis and photolysis.

Hydrolysis is a significant chemical reaction that initiates the degradation of phenoxy acid esters in aquatic environments. nih.gov In this process, the ester linkage is cleaved by a reaction with water, yielding the corresponding carboxylic acid and alcohol. For Ethyl 2-(4-methylphenoxy)propanoate, hydrolysis would result in the formation of 2-(4-methylphenoxy)propanoic acid and ethanol (B145695).

Photolysis , or photodegradation, is another key abiotic process that contributes to the breakdown of phenoxy herbicides. nih.govnih.gov This process involves the degradation of the chemical by sunlight. nih.gov Phenoxy herbicides can absorb ultraviolet (UV) radiation from sunlight, which can lead to the cleavage of chemical bonds and the formation of degradation products. nih.govmdpi.com The efficiency of photolysis is dependent on factors such as the intensity of sunlight, the presence of photosensitizing substances in the water, and the chemical structure of the compound itself. nih.govmdpi.com In shallow and well-insolated waters, photolysis can be a major degradation pathway for phenoxy acids. nih.gov For some related compounds, photolysis rates have been observed to increase with pH. researchgate.net

Biodegradation by Microorganisms in Environmental Matrices

Biodegradation, the breakdown of organic compounds by microorganisms, is the primary route of elimination for phenoxy herbicides from the environment. who.intasm.org This process is crucial for the complete transformation of these compounds into inorganic metabolites. asm.org

The rate of biodegradation is influenced by a multitude of environmental factors, including:

Microbial Population: The presence of adapted microbial communities capable of degrading the specific herbicide is paramount. nih.govnih.gov

Temperature and pH: Optimal temperature and pH conditions enhance microbial and enzymatic activity, leading to faster degradation. For many phenoxyacetic herbicides, degradation is optimal at neutral to slightly alkaline pH (pH 7–8) and temperatures between 30°C and 40°C. prakritimitrango.comresearchgate.net

Oxygen Availability: Biodegradation of phenoxy herbicides is generally more rapid under aerobic (oxygen-present) conditions. nih.govnih.gov

Nutrient Availability: The presence of essential nutrients like nitrogen and phosphorus can support microbial growth and enhance degradation rates. nih.gov

Herbicide Concentration: While microorganisms can adapt to a range of concentrations, very high concentrations may inhibit microbial growth. prakritimitrango.comresearchgate.net

A variety of soil and water microorganisms have been identified as capable of degrading phenoxy acid herbicides. These microorganisms utilize the herbicides as a source of carbon and energy. nih.gov Research has shown that bacteria are the predominant degraders of these compounds in soils. nih.govresearchgate.net

Several bacterial genera have been implicated in the degradation of phenoxy herbicides, including:

Stenotrophomonas nih.gov

Cupriavidus acs.org

Pseudomonas nih.gov

Bacillus nih.gov

For example, a strain of Stenotrophomonas maltophilia isolated from an aquifer was found to be capable of degrading several phenoxyalkanoic acids, including mecoprop (B166265), MCPA, and 2,4-D. nih.gov Similarly, Cupriavidus oxalaticus strain X32 has demonstrated efficient degradation of 2,4-D and MCPA, even under alkaline conditions. acs.org

The biodegradation of phenoxy herbicides is initiated by specific enzymes produced by microorganisms. The initial and key step in the degradation pathway of many phenoxyacetic acids is catalyzed by an α-ketoglutarate-dependent dioxygenase. asm.orgwikipedia.org This enzyme is encoded by the tfdA gene, which has been extensively studied in the context of 2,4-D degradation. asm.org

The TfdA enzyme cleaves the ether linkage of the phenoxyalkanoic acid, which is a critical step in breaking down the herbicide molecule. wikipedia.org Following this initial cleavage, the resulting intermediates are further metabolized through various pathways, ultimately leading to mineralization (complete breakdown to carbon dioxide, water, and mineral salts). nih.gov For instance, the degradation of 3-phenoxybenzoic acid by Aspergillus oryzae involves the action of cytochrome P450 and other enzymes to cleave the ether bond, producing phenol (B47542) and gallic acid as metabolites. nih.gov

Environmental Persistence and Transport Research

The persistence of a herbicide in the environment is a measure of how long it remains in its active form before being degraded. Phenoxy herbicides are generally considered to be non-persistent in soil, with half-lives often less than 20-30 days. oregonstate.eduscirp.org However, persistence can be influenced by the environmental conditions mentioned previously. wikipedia.org

Phenoxy acids are characterized by high water solubility and weak adsorption to soil particles. nih.govresearchgate.netnih.gov This means they have a tendency to remain in the soil solution rather than binding to soil organic matter or clay particles. nih.gov As a result, they are considered to have a moderate to high potential for mobility in the environment. nih.govresearchgate.net

The primary transport pathway for these compounds is surface runoff, especially following significant rainfall events. scirp.org Their high mobility also means they can leach through the soil profile and potentially contaminate groundwater. nih.govresearchgate.net The extent of leaching is dependent on factors such as soil type, rainfall, and agricultural practices. nih.gov

Metabolite Identification and Characterization in Environmental Contexts

The degradation of phenoxy herbicides, both through abiotic and biotic pathways, results in the formation of various transformation products or metabolites. nih.gov The identification and characterization of these metabolites are crucial for a complete understanding of the environmental fate of the parent compound, as some metabolites can be more persistent or toxic than the original herbicide. nih.gov

A common degradation pathway for phenoxy herbicides involves the cleavage of the ether linkage, leading to the formation of chlorophenol derivatives. nih.govnih.gov For example:

The degradation of MCPA and mecoprop can produce 4-chloro-2-methylphenol (B52076) (4-C2MP). nih.govnih.govwikipedia.org

The degradation of 2,4-D and dichlorprop (B359615) can yield 2,4-dichlorophenol. nih.govnih.gov

These phenolic metabolites can be further degraded by microorganisms. nih.gov In the case of the hydrolysis of fenoxaprop-p-ethyl, a related aryloxyphenoxypropionate herbicide, different metabolites are formed under acidic and basic conditions. In acidic conditions, ethyl 2-(4-hydroxyphenoxy)propanoate and 6-chloro-2,3-dihydrobenzoxazol-2-one are produced. acs.org

The analysis of these metabolites in environmental samples such as water and soil is often performed using advanced analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netresearchgate.netnih.gov

Potential and Emerging Research Applications in Materials Science and Medicinal Chemistry

Application in Advanced Material Development (e.g., polymers, composites)

The direct application of Ethyl 2-(4-methylphenoxy)propanoate in the production of commercial polymers and composites is not widely documented in current research. However, the broader class of phenoxyalkanoic acids, to which this compound belongs, presents potential avenues for materials science innovation.

One emerging area is the development of molecularly imprinted polymers (MIPs). Research into related structures, such as phenoxyacetic acids, has demonstrated the feasibility of creating MIPs designed for the selective recognition and binding of these molecules. nih.gov This technique could theoretically be adapted to create specialized polymers that act as sensors or selective sorbents for this compound and its derivatives.

Furthermore, the structural similarity of this compound class to active agrochemical ingredients opens possibilities for its use in controlled-release formulations. The encapsulation of active compounds within a biodegradable polymer matrix is a strategy used to improve the efficacy and environmental profile of agricultural products. google.com While not a direct use of the compound as a monomer, its structure could be leveraged in designing polymer-based delivery systems for related active ingredients, where the polymer matrix is tailored for optimal compatibility and release kinetics. google.com

Role as Intermediates in Fine Chemical Synthesis

This compound and its close analogs are valuable intermediates in the synthesis of more complex, high-value fine chemicals. Their primary role is as a building block for a significant class of agricultural chemicals. The synthesis of phenoxy and heterocyclic oxy-phenoxy propionic acid herbicides often relies on intermediates with this core structure.

For example, the closely related compound (R)-Ethyl 2-(4-hydroxyphenoxy)propanoate is a key intermediate in the manufacture of potent herbicides like fenoxaprop-P-ethyl. The synthesis involves the strategic reaction of hydroquinone (B1673460) and an ethyl lactate (B86563) derivative, highlighting the importance of the phenoxypropanoate moiety in constructing the final active molecule.

Leveraging Structural Motifs for Novel Chemical Entities

The aryloxyphenoxypropionate framework is a privileged structural motif that researchers leverage to design and synthesize novel chemical entities with specific biological activities. By modifying functional groups on the aromatic rings or altering the ester component, chemists can fine-tune the molecule's properties to target different biological systems, leading to new candidates in both medicine and agriculture.

While this compound itself is not a therapeutic agent, its core structure is present in molecules explored in drug discovery. The general scaffold is seen as a viable starting point for developing lead compounds. For instance, research into new anti-inflammatory and analgesic agents has led to the synthesis of compounds containing a propanoate element attached to a cyclic structure, which have shown inhibitory activity against COX-2 and 5-LOX enzymes in preclinical studies.

In a separate therapeutic area, derivatives incorporating a 2-methylpropanoate (B1197409) structure are used as key intermediates in the synthesis of modern antihistamines, such as Bilastine. This demonstrates the versatility of the propanoate structural element as a component in designing molecules that can interact with specific biological receptors to achieve a therapeutic effect.

The most significant application of the aryloxyphenoxypropanoate structural class is in the development of agrochemical active ingredients, specifically post-emergence herbicides. These herbicides are highly effective in controlling annual and perennial grass weeds in a wide variety of broadleaf crops.

Compounds from this family, known as "fop" herbicides, function as selective, systemic herbicides. They act by inhibiting the enzyme Acetyl-CoA carboxylase (ACCase). researchgate.net This enzyme is critical for the biosynthesis of fatty acids in grasses, and its disruption leads to the cessation of growth and eventual death of the weed, with little to no effect on broadleaf crops. researchgate.net Prominent examples of commercial herbicides that share the core aryloxyphenoxypropanoate structure include Fenoxaprop-P-ethyl and Quizalofop-P-ethyl. nih.govzenithcropsciences.com

Table of Research Findings

Area of Research Compound Class/Derivative Key Finding Potential Application
Materials Science Phenoxyacetic acidsCan be used as templates to create Molecularly Imprinted Polymers (MIPs). nih.govDevelopment of selective sensors and sorbents.
Fine Chemical Synthesis (R)-Ethyl 2-(4-hydroxyphenoxy)propanoateServes as a crucial intermediate in the synthesis of complex herbicides.Manufacturing of agrochemicals like Fenoxaprop-P-ethyl.
Drug Discovery Pivalate-based propanoatesDerivatives have shown anti-inflammatory and analgesic properties in preclinical models.Development of new non-steroidal anti-inflammatory drugs (NSAIDs).
Drug Discovery 2-methylpropanoate derivativesUsed as an intermediate in the synthesis of H1 receptor antagonists.Manufacturing of antihistamine drugs like Bilastine.
Agrochemicals Aryloxyphenoxypropionates ("fops")Act as potent and selective inhibitors of the ACCase enzyme in grasses. researchgate.netPost-emergence control of grass weeds in broadleaf crops. nih.govzenithcropsciences.com

Future Research Directions and Challenges

Development of Sustainable Synthesis Methods

The development of sustainable and environmentally friendly methods for the synthesis of agrochemicals like Ethyl 2-(4-methylphenoxy)propanoate is a critical area of future research. Current synthetic routes often involve multi-step processes with the potential for generating hazardous byproducts. Future research should focus on green chemistry principles to create more efficient and safer synthetic pathways. embrapa.br

Key areas for investigation include:

Catalytic Systems: Exploring novel and more efficient catalysts to improve reaction yields and reduce energy consumption. The use of catalytic amounts of materials is a key aspect of scaling up production efficiently. chemtek.co.in

Alternative Solvents: Investigating the use of greener solvents to replace traditional, more hazardous ones.

Byproduct Minimization: Designing synthetic routes that minimize the formation of unwanted byproducts, thus reducing waste and purification costs. A known challenge is controlling the proportion of double-substituted by-products. google.com

Biocatalysis: Exploring the use of enzymes or whole-cell systems to carry out specific reaction steps, which can offer high selectivity and milder reaction conditions.

A significant challenge lies in developing methods that are not only environmentally benign but also economically viable for large-scale industrial production. google.com The transition from laboratory-scale synthesis, often focused solely on obtaining the target molecule, to a robust, safe, and repeatable industrial process requires careful consideration of reaction conditions and reagent selection. chemtek.co.in

Advanced Spectroscopic Characterization of Complex Formulations

Herbicide formulations are complex mixtures containing the active ingredient, adjuvants, and other components designed to enhance efficacy and stability. nih.gov Advanced spectroscopic techniques are crucial for understanding the interactions between these components and ensuring the quality and performance of the final product.

Future research in this area should focus on:

In-situ Analysis: Developing and applying spectroscopic methods, such as Near-Infrared (NIR) spectroscopy, for real-time monitoring of formulation processes. nih.gov

High-Resolution Techniques: Utilizing advanced NMR and mass spectrometry techniques to elucidate the precise structure and interactions of formulation components. rsc.orgresearchgate.net Paper spray ionization mass spectrometry, for example, allows for rapid analysis without extensive sample preparation. rsc.org

Complex Mixture Analysis: Improving analytical methods to effectively separate and identify all components in complex herbicide formulations, which is often a significant challenge. nih.govresearchgate.net Traditional methods like gas chromatography (GC) and high-performance liquid chromatography (HPLC) coupled with mass spectrometry are powerful but can be time-consuming and require extensive sample preparation. researchgate.net

A key challenge is the difficulty in analyzing these complex mixtures, which has traditionally limited the characterization of herbicide preparations to global, non-specific parameters. nih.gov

Multi-Omics Approaches to Elucidate Biological Mechanisms

Understanding the precise molecular mechanisms by which herbicides affect target weeds and non-target organisms is essential for developing safer and more effective products. Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, offer a powerful tool for achieving this. nih.govresearchgate.net

Future research directions include:

Herbicide Resistance: Using multi-omics to investigate the complex mechanisms of herbicide resistance in weeds, which can involve multiple pathways. nih.gov This can help in identifying novel herbicide targets and developing strategies to combat resistance. nih.govbioone.org

Mode of Action Elucidation: Applying integrated omics to identify the specific molecular targets and pathways affected by this compound. nih.gov

Systems Biology Integration: Combining omics data with computational modeling to create a comprehensive understanding of the biological response to the herbicide. nih.gov

A significant challenge is the complexity of interpreting the large datasets generated by omics technologies and integrating them to build coherent biological models. nih.govbioone.org Furthermore, for many weed species, the genomic resources needed for in-depth omics studies are still under development. nih.govresearchgate.net

Computational Tools for Predictive Modeling of Bioactivity and Environmental Fate

Computational modeling is becoming an increasingly important tool in the development and risk assessment of agrochemicals. These models can predict the biological activity of new compounds and their potential environmental fate, reducing the need for extensive and costly experimental testing.

Key areas for future research include:

Quantitative Structure-Activity Relationship (QSAR) Models: Developing and refining QSAR models to predict the herbicidal activity of new analogues of this compound based on their chemical structure.

Environmental Fate Modeling: Using models like LEACHP and SWAT to simulate the transport, degradation, and accumulation of the herbicide in soil and water systems. researchgate.netnih.govawsjournal.org This is crucial for assessing potential environmental risks. awsjournal.org

Toxicological Prediction: Employing computational toxicology models to predict potential adverse effects on non-target organisms. nih.gov

A major challenge is the development of accurate and reliable models that can account for the complexity of biological and environmental systems. researchgate.netnih.gov The predictive power of these models is highly dependent on the quality and quantity of the input data. nih.gov

Exploration of New Target-Specific Analogues

The continuous evolution of herbicide resistance in weeds necessitates the discovery of new herbicides with novel modes of action. mdpi.comnih.gov The exploration of new analogues of existing herbicides like this compound is a key strategy in this endeavor. evitachem.com

Future research should focus on:

Rational Drug Design: Using knowledge of the herbicide's target site to design and synthesize new analogues with improved efficacy and selectivity. nih.gov

High-Throughput Screening: Developing and implementing high-throughput screening methods to rapidly evaluate the biological activity of large libraries of new compounds.

Natural Product Leads: Investigating natural products as a source of inspiration for the design of new herbicide analogues. nih.govdrugdiscoverytrends.com

A significant challenge is the high rate of failure in the development of new agrochemicals. mdpi.com Discovering compounds with novel modes of action that are safe for crops and the environment is a complex and resource-intensive process. mdpi.commoa-technology.com

Challenges in Scale-Up and Process Intensification for Academic Research

The transition of a new chemical entity from laboratory-scale synthesis to large-scale production presents numerous challenges, particularly for academic research groups. chemtek.co.in

Key challenges include:

Safety and Robustness: Ensuring that the synthetic process is safe, robust, and repeatable on a larger scale. Reactions that are manageable in the lab can become hazardous at an industrial scale. chemtek.co.in

Cost-Effectiveness: Developing a synthesis route that is economically viable, often requiring a shift from expensive reagents used in medicinal chemistry to more cost-effective alternatives. chemtek.co.in

Process Intensification: Applying principles of process intensification to reduce equipment size, energy consumption, and waste production. cobaltcommunications.comccdcindia.comrug.nl This can involve combining multiple reaction steps into a single piece of equipment. ccdcindia.com

Lack of Resources: Academic labs often lack the resources and expertise for large-scale synthesis and process optimization. tandfonline.commdpi.com

Overcoming these challenges requires a multidisciplinary approach, integrating expertise in chemistry, chemical engineering, and process safety. chemtek.co.inccdcindia.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 2-(4-methylphenoxy)propanoate, and how do reaction conditions influence yield and purity?

  • Answer: The compound is typically synthesized via nucleophilic substitution or esterification reactions. For example, coupling 4-methylphenol with ethyl bromoacetate under alkaline conditions generates the ester bond. Reaction parameters such as temperature (e.g., reflux vs. room temperature), solvent polarity (e.g., DMF vs. THF), and catalyst choice (e.g., K₂CO₃ vs. NaH) significantly impact yield and purity. Optimizing stoichiometry and reaction time can reduce side products like hydrolyzed acids or unreacted precursors .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key structural features do they identify?

  • Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the ester group (δ ~4.1–4.3 ppm for -OCH₂CH₃) and aromatic protons (δ ~6.8–7.2 ppm for the 4-methylphenyl group).
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak ([M+H]⁺ at m/z 222.1) and fragmentation patterns (e.g., loss of -OCH₂CH₃).
  • IR Spectroscopy : Peaks at ~1740 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O ester) confirm functional groups .

Q. What structural analogs of this compound have been studied, and how do their substituents influence biological activity?

  • Answer:

Compound NameStructural VariationImpact on Activity
Ethyl 2-(4-nitrophenoxy)propanoateNitro group at para positionIncreased electrophilicity, altered enzyme binding
Mthis compoundMethyl ester vs. ethyl esterReduced lipophilicity, lower bioavailability
Ethyl 2-(3-fluoro-4-methylphenoxy)propanoateFluorine substituentEnhanced metabolic stability

Advanced Research Questions

Q. How can researchers optimize the enantiomeric purity of this compound during synthesis?

  • Answer: Enantiomeric purity is critical for pharmacological applications. Strategies include:

  • Chiral Catalysts : Use of (R)- or (S)-BINOL-derived catalysts in asymmetric synthesis.
  • Kinetic Resolution : Enzymatic hydrolysis with lipases (e.g., Candida antarctica Lipase B) to selectively hydrolyze one enantiomer.
  • Chromatographic Separation : Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) to isolate enantiomers .

Q. What strategies are recommended for resolving contradictions in bioactivity data across different assay systems for this compound?

  • Answer: Discrepancies may arise from assay conditions (e.g., pH, serum proteins) or cell line variability. Mitigation approaches:

  • Orthogonal Assays : Validate results using both cell-based (e.g., MTT assay) and biochemical (e.g., enzyme inhibition) methods.
  • Statistical Modeling : Multivariate analysis to identify confounding variables (e.g., solvent DMSO concentration).
  • Metabolic Profiling : Assess stability in assay media using LC-MS to rule out degradation artifacts .

Q. How does the lipophilicity of this compound, conferred by its ester group, impact its pharmacokinetic properties in preclinical models?

  • Answer: The ethyl ester enhances logP (~2.5), improving membrane permeability but potentially reducing aqueous solubility. In vivo, esterases hydrolyze the ester to the carboxylic acid, altering distribution. Strategies to balance these effects include:

  • Prodrug Design : Modifying the ester group (e.g., tert-butyl esters) for delayed hydrolysis.
  • Nanoparticle Encapsulation : Use of PEGylated liposomes to enhance solubility and prolong circulation .

Methodological Considerations

Q. What computational tools are recommended for predicting the reactivity of this compound in novel synthetic pathways?

  • Answer:

  • Density Functional Theory (DFT) : Predicts reaction transition states (e.g., Gaussian 16 with B3LYP/6-31G* basis set).
  • Retrosynthesis Software : Tools like Pistachio or Reaxys prioritize feasible routes based on precursor availability and reaction feasibility .

Q. How should researchers design experiments to assess the compound’s potential as a protease inhibitor?

  • Answer:

  • Enzyme Assays : Use fluorogenic substrates (e.g., FRET-based) to measure inhibition kinetics (Ki values).
  • Docking Studies : Molecular docking (AutoDock Vina) to predict binding modes to protease active sites.
  • Mutagenesis : Identify critical residues via alanine scanning .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s cytotoxicity in cancer vs. normal cell lines?

  • Answer:

  • Dose-Response Curves : Establish IC₅₀ values across multiple cell lines (e.g., NCI-60 panel).
  • Mechanistic Studies : Check for off-target effects (e.g., ROS generation) via transcriptomics.
  • Media Composition : Test serum-free vs. serum-containing conditions to rule out protein binding effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.